An In-depth Technical Guide to 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid (CAS 118078-26-5)
An In-depth Technical Guide to 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid (CAS 118078-26-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid stands as a molecule of significant interest within the expansive landscape of medicinal chemistry. Belonging to the quinoline carboxylic acid class, a scaffold renowned for its diverse pharmacological activities, this compound holds promise for the development of novel therapeutics.[1][2] The quinoline core is a structural motif present in numerous natural products and clinically approved drugs, exhibiting a wide spectrum of biological effects, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][3][4][5] The strategic placement of a cyano group at the 7-position and a carboxylic acid at the 3-position of the 4-hydroxyquinoline core suggests the potential for unique biological interactions and targeted therapeutic applications. The cyano group, in particular, can play a crucial role in ligand-target binding by forming hydrogen bonds with amino acid residues in the active sites of enzymes.[6] This guide aims to provide a comprehensive technical overview of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, from its synthesis and characterization to its potential mechanisms of action and practical experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.
| Property | Value | Source |
| CAS Number | 118078-26-5 | N/A |
| Molecular Formula | C₁₁H₆N₂O₃ | N/A |
| Molecular Weight | 214.18 g/mol | N/A |
| Predicted Melting Point | >300 °C | N/A |
| Predicted Boiling Point | 430.1 °C | N/A |
| Predicted LogP | 1.5 | N/A |
| Appearance | Solid | N/A |
Synthesis and Purification: A Strategic Approach
Proposed Synthetic Pathway
The synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid can be envisioned as a multi-step process, commencing with a commercially available substituted aniline. A key intermediate in this proposed route is a 7-bromo-4-hydroxy-3-quinolinecarboxylic acid derivative, which can then be converted to the desired 7-cyano compound.
Caption: Proposed synthetic workflow for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.
Detailed Synthetic Protocol (Proposed)
Step 1: Synthesis of Diethyl 2-((3-bromophenyl)amino)methylenemalonate
-
To a round-bottom flask, add 3-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will solidify upon cooling.
-
Recrystallize the crude product from ethanol to yield pure diethyl 2-((3-bromophenyl)amino)methylenemalonate.
Step 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
In a high-boiling point solvent such as Dowtherm A, dissolve the product from Step 1.
-
Heat the solution to reflux (approximately 250 °C) for 30 minutes. This thermal cyclization is the core of the Gould-Jacobs reaction.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration and wash with hexane to obtain the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
Step 3: Synthesis of 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10% NaOH).
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., 2M HCl) to a pH of 2-3.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to yield 7-bromo-4-hydroxy-3-quinolinecarboxylic acid.
Step 4: Synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
-
In a sealed tube, combine 7-bromo-4-hydroxy-3-quinolinecarboxylic acid (1 equivalent) and copper(I) cyanide (1.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture at 150-180 °C for several hours. The progress of the cyanation reaction should be monitored by HPLC.
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride to decompose the copper complexes.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.
Potential Applications in Drug Discovery and Research
The structural features of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid suggest its potential as a modulator of key biological pathways implicated in cancer and other diseases.
Inhibition of Cellular Respiration
Substituted 4-hydroxyquinoline-3-carboxylic acids have been investigated as inhibitors of cellular respiration. This class of compounds can interfere with mitochondrial function, a critical hub for cellular metabolism and energy production. By disrupting the electron transport chain or other mitochondrial processes, these compounds can induce metabolic stress and trigger cell death, particularly in rapidly proliferating cancer cells that have a high energy demand.
SIRT3 Inhibition
Sirtuin 3 (SIRT3) is a major mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[7] Dysregulation of SIRT3 activity has been linked to various diseases, including cancer.[8] Quinoline-based compounds have been identified as inhibitors of SIRT3.[1] By inhibiting SIRT3, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid could disrupt mitochondrial homeostasis, increase oxidative stress, and induce apoptosis in cancer cells.[9][10]
Caption: Proposed mechanisms of action for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.
Experimental Protocols
The following protocols provide a framework for the synthesis, analysis, and biological evaluation of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid and its derivatives.
Protocol 1: General Synthesis of a 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acid
This protocol is adapted from established methods for the synthesis of quinoline-4-carboxylic acid derivatives.[1]
Materials:
-
Substituted aniline (e.g., 3-bromoaniline)
-
Diethyl (ethoxymethylene)malonate
-
Dowtherm A
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Condensation: In a round-bottom flask, combine the substituted aniline (10 mmol) and diethyl (ethoxymethylene)malonate (11 mmol). Heat the mixture to 100 °C for 2 hours. Cool to room temperature to allow the product to crystallize.
-
Cyclization: Dissolve the crude product in Dowtherm A (20 mL) and heat to 250 °C for 30 minutes. Cool the mixture and add hexane (50 mL) to precipitate the ethyl 7-substituted-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: Suspend the ester in ethanol (50 mL) and add 10% aqueous NaOH (20 mL). Reflux for 3 hours. Cool the reaction mixture and acidify with 2M HCl to pH 2-3 to precipitate the 7-substituted-4-hydroxy-3-quinolinecarboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol 2: In Vitro SIRT3 Inhibition Assay
This protocol is based on a well-established HPLC-based assay for measuring SIRT3 deacetylase activity.[11]
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue)
-
NAD⁺
-
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the SIRT3 enzyme, NAD⁺, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic SIRT3 substrate.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: Cellular Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of the test compound on mitochondrial respiration.[12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Seahorse XF96 or similar analyzer
-
XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (test compound)
Procedure:
-
Seed the cancer cells in an XF cell culture microplate and allow them to adhere overnight.
-
The next day, replace the culture medium with the assay medium and incubate the plate in a non-CO₂ incubator at 37 °C for 1 hour.
-
Prepare the test compound and the mitochondrial stress test reagents in the assay medium.
-
Load the sensor cartridge with the test compound and the stress test reagents and calibrate the Seahorse analyzer.
-
Place the cell plate in the analyzer and begin the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time.
-
Inject the test compound and subsequently the mitochondrial stress test reagents at specified time points.
-
Analyze the OCR data to determine the effect of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 4: HPLC Analysis and Purification
A robust HPLC method is essential for monitoring reaction progress and ensuring the purity of the final compound.[13][14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 310 nm).
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or DMF) to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Analysis: Run the gradient method to separate the components of the sample. The retention time and peak purity will indicate the identity and purity of the compound.
-
Purification (Preparative HPLC): For purification, use a larger-scale preparative HPLC system with a column of appropriate dimensions. Collect the fractions corresponding to the desired product peak. Combine the pure fractions and remove the solvent under reduced pressure.
Conclusion
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural relationship to known inhibitors of cellular respiration and SIRT3 provides a strong rationale for its investigation as a potential anticancer compound. The synthetic strategies and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate its precise mechanism of action, evaluate its efficacy in various disease models, and optimize its pharmacological properties for clinical development.
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